Acelarin, also known as NUC-1031, is a prodrug form of the anticancer nucleoside analog gemcitabine. NUC-1031 is significantly less dependent on deoxycytidine kinase and on nucleoside transporters, and it is resistant to cytidine deaminase-mediated degradation compared with gemcitabine. NUC-1031 inhibits the growth of L1210, CEM, MP-2, and BxPC-3 cancer cells in vitro (IC50 = 35, 30, 60, and 40 nM, respectively).
Acelarin
CAS No.: 840506-29-8
Cat. No.: VC0516905
Molecular Formula: C25H27F2N4O8P
Molecular Weight: 580.5 g/mol
Purity: 99.33%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 840506-29-8 |
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Molecular Formula | C25H27F2N4O8P |
Molecular Weight | 580.5 g/mol |
IUPAC Name | benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 |
Standard InChI Key | NHTKGYOMICWFQZ-KKQYNPQSSA-N |
Isomeric SMILES | C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
SMILES | CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Development Rationale
Acelarin’s molecular structure is derived from gemcitabine (-deoxy-,-difluorocytidine), with the addition of a benzyl phosphoramidate moiety. This modification confers several advantages:
Chemical Formula:
Molecular Weight: 580.47 g/mol
CAS Number: 840506-29-8
Key Structural Features:
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Phosphoramidate Group: Protects the prodrug from enzymatic deactivation by cytidine deaminase (CDA) and enables transporter-independent cellular uptake .
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Stereochemistry: The (2S)-2-[[(phenoxyphosphoryl)amino]propanoate configuration ensures optimal intracellular release of active metabolites .
Table 1: Comparative Properties of Acelarin and Gemcitabine
This structural redesign addresses gemcitabine’s limitations, particularly in tumors with low hENT1 expression or upregulated CDA activity .
Mechanism of Action and Preclinical Efficacy
Acelarin’s prodrug design enables direct intracellular delivery of gemcitabine monophosphate (dFdCMP), bypassing the rate-limiting phosphorylation step required for gemcitabine activation. Key pharmacological advantages include:
Metabolic Activation
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Intracellular Hydrolysis: The phosphoramidate moiety is cleaved by carboxylesterases, releasing dFdCMP, which is subsequently phosphorylated to the active triphosphate form (dFdCTP) .
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Sustained dFdCTP Levels: Preclinical models demonstrated 24-hour maintenance of dFdCTP concentrations, compared to transient levels with gemcitabine .
Resistance Mitigation
In ovarian cancer cell lines (PE01/PE04), Acelarin achieved cytotoxicity independent of DCK and DCTPP1 expression, biomarkers linked to gemcitabine resistance . Xenograft studies showed a 40% reduction in tumor volume compared to gemcitabine, with minimized weight loss (≤5% vs. 15% for gemcitabine) .
Clinical Trial Landscape
Phase I/II Studies
ProGem1 Trial (NCT01470222):
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Cohort: 29 patients with advanced solid tumors (ovarian, pancreatic, biliary tract) .
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Dosing: Weekly IV Acelarin (375–1000 mg/m²) + cisplatin.
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Results:
ABC-08 Trial (NCT02351765):
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Regimen: Acelarin (625–725 mg/m²) + cisplatin.
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Outcomes:
Phase III Trials and Setbacks
NuTide:121 (NCT04163900):
ACELARATE (ISRCTN16765355):
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Status: Ongoing phase III trial comparing Acelarin (825 mg/m²) vs. gemcitabine in metastatic pancreatic adenocarcinoma .
Future Directions and Challenges
Biomarker-Driven Approaches
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